![molecular formula C7H6O2 B3044166 Benzoic-3,5-d2acid CAS No. 37960-84-2](/img/structure/B3044166.png)
Benzoic-3,5-d2acid
Overview
Description
Benzoic-3,5-d2acid, also known as 3,5-dideuteriobenzoic acid, is a compound with the molecular formula C7H6O2 and a molecular weight of 124.13 g/mol .
Molecular Structure Analysis
The molecular structure of Benzoic-3,5-d2acid includes an aromatic ring, which contributes to its stability . The compound’s InChI isInChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i2D,3D
. Physical And Chemical Properties Analysis
Benzoic-3,5-d2acid shares similar physical and chemical properties with benzoic acid. For instance, benzoic acid has a colorless appearance in its solid state, which is of a crystalline nature . The presence of the aromatic ring gives this compound a faintly pleasant odor .Scientific Research Applications
Terahertz Spectroscopy and Enhanced Detection in Liquid Food
Background: Benzoic acid is a widely used food additive, but excessive consumption can lead to health issues. Detecting it with high sensitivity is crucial for food safety.
Research Findings:- Researchers have designed a terahertz-enhanced metamaterial resonator to detect benzoic acid additives in liquid food .
Co-Crystal Engineering and Pharmaceutical Applications
Background: Benzoic acid derivatives play a significant role in co-crystal engineering and pharmaceutical research.
Research Insights:Mechanism of Action
Target of Action
Benzoic-3,5-d2acid, a deuterium-labeled variant of Benzoic Acid , primarily targets enzymes that control the acetic acid metabolism and oxidative phosphorylation in many bacteria and yeasts . It is widely used as a food preservative due to its fungistatic properties .
Mode of Action
Benzoic-3,5-d2acid acts by binding to amino acids, leading to their excretion and a decrease in ammonia levels . This ability is particularly useful in the treatment of urea cycle disorders . As a fungistatic compound, it prevents the growth of fungi by inhibiting key enzymes .
Biochemical Pathways
The biosynthesis of benzoic acids, including Benzoic-3,5-d2acid, can occur from intermediates of the shikimate or phenylpropanoid pathways . In these pathways, the carboxyl group of the benzoic acid formed comes from shortening the propanoid side chain . The core β-oxidative pathway of benzoic acid biosynthesis in plants has been elucidated, involving cinnamic acid, cinnamoyl-CoA, 3-hydroxy-3-phenyl-propanoyl-CoA, 3-oxo-3-phenylpropanoyl-CoA, and BA-CoA .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of Benzoic-3,5-d2acid’s action are primarily related to its antimicrobial properties. It inhibits the growth of fungi and certain bacteria, making it a valuable food preservative . Additionally, it has been found to be beneficial as an add-on therapy in schizophrenia, with Total Positive and Negative Syndrome Scale scores dropping by 21% compared to placebo .
Safety and Hazards
properties
IUPAC Name |
3,5-dideuteriobenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i2D,3D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYMKLBDIGXBTP-PBNXXWCMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1)C(=O)O)[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic-3,5-d2acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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